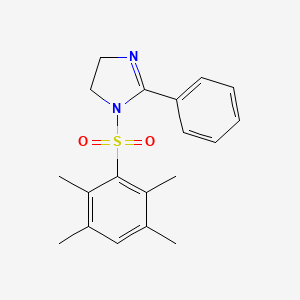
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the family of triazole derivatives, which are significant for their wide range of biological activities and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of Triazole Ring
Step 1: 4-fluoro-3-methylphenylhydrazine is reacted with an alkyne under click chemistry conditions, typically using copper(I) catalysis, to form the 1H-1,2,3-triazole ring.
Reaction Conditions: Copper(I) iodide, solvent such as dichloromethane, room temperature.
Formation of Carbonyl Piperidine
Step 2: The triazole compound is further reacted with 4-piperidone using a peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbonyl piperidine intermediate.
Reaction Conditions: EDCI, N,N-Diisopropylethylamine, room temperature.
Attachment of Methoxybenzamide
Step 3: The intermediate from the previous step is reacted with 2-methoxybenzoyl chloride to obtain the final compound, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide.
Reaction Conditions: Pyridine, room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route with optimizations for scale, cost, and yield. It would involve:
Large-scale synthesis of intermediates.
High-purity solvents and reagents.
Continuous flow chemistry techniques to improve efficiency.
Stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction
The triazole ring and piperidine moiety can undergo oxidation and reduction reactions, respectively. For example, using agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation or sodium borohydride for reduction.
Substitution
Halogen atoms like fluorine can be substituted with other groups in the presence of nucleophiles under appropriate conditions, using reagents like potassium carbonate in DMF (dimethylformamide).
Major Products
Oxidation products could include N-oxides of the triazole ring.
Reduction could yield a reduced triazole or piperidine derivative.
Substitution reactions could lead to various derivatives depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
This compound has shown potential in several fields:
Chemistry: : Used as a building block for designing new molecules with unique properties.
Biology: : Potential as a probe for studying biological processes due to its triazole and piperidine functionalities.
Medicine: : Exploring its use as a pharmaceutical agent, given the bioactive nature of triazole derivatives.
Industry: : Utilized in materials science for developing new materials with specific properties.
Mecanismo De Acción
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide likely exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: : Depending on its binding affinity, it could modulate pathways related to neurotransmission, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylphenyltriazole Derivatives
Share the triazole ring but differ in additional functional groups.
Piperidine-Carboxamide Compounds
Contain the piperidine ring and carboxamide group but vary in substituents.
Uniqueness
The unique combination of the triazole, piperidine, and methoxybenzamide moieties gives this compound distinctive chemical and biological properties not found in its peers.
Propiedades
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-15-13-17(7-8-19(15)24)29-14-20(26-27-29)23(31)28-11-9-16(10-12-28)25-22(30)18-5-3-4-6-21(18)32-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZBDFSVFUXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2529512.png)
![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

